molecular formula C19H32O3 B12782252 Methyl helenynolate CAS No. 870-09-7

Methyl helenynolate

Cat. No.: B12782252
CAS No.: 870-09-7
M. Wt: 308.5 g/mol
InChI Key: FELTUBZGYRTKDL-NKAIQICCSA-N
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Description

Methyl helenynolate is an organic compound with the molecular formula C19H32O3 It is a derivative of helenynolate, characterized by the presence of a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl helenynolate can be synthesized through the base-catalyzed isomerization of epoxy-esters. One common method involves the partial synthesis from methyl crepenynate . The reaction typically requires a base catalyst to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the base-catalyzed isomerization process.

Chemical Reactions Analysis

Types of Reactions

Methyl helenynolate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl helenynolate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of methyl helenynolate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl coriolate: Another epoxy-ester derivative with similar chemical properties.

    Methyl vernolate: A related compound used in similar synthetic processes.

Uniqueness

Methyl helenynolate is unique due to its specific molecular structure and the presence of the methyl ester group, which imparts distinct chemical and biological properties

Properties

CAS No.

870-09-7

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1

InChI Key

FELTUBZGYRTKDL-NKAIQICCSA-N

Isomeric SMILES

CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCC#CC=CC(CCCCCCCC(=O)OC)O

Origin of Product

United States

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